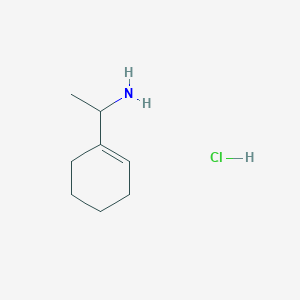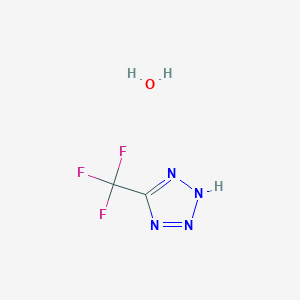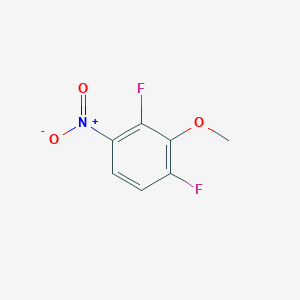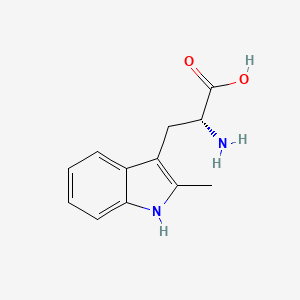
N-methyl-1,3-benzodioxole-5-carboxamide
Descripción general
Descripción
N-methyl-1,3-benzodioxole-5-carboxamide is a chemical compound with the linear formula C9H9NO3 . It has a molecular weight of 179.177 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of N-methyl-1,3-benzodioxole-5-carboxamide consists of a benzodioxole ring attached to a carboxamide group . The benzodioxole ring is a fused ring system incorporating a benzene ring and a 1,3-dioxole ring .Physical And Chemical Properties Analysis
N-methyl-1,3-benzodioxole-5-carboxamide has a melting point of 136 °C and a predicted boiling point of 304.9±31.0 °C . Its density is predicted to be 1.271±0.06 g/cm3 . The pKa is predicted to be 14.67±0.20 .Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of N-methyl-1,3-benzodioxole-5-carboxamide, focusing on six unique applications:
Anticancer Activity
N-methyl-1,3-benzodioxole-5-carboxamide has shown potential as an anticancer agent. Research indicates that derivatives of benzodioxole can inhibit the growth of various cancer cell lines, including cervical (HeLa), colorectal (Caco-2), and liver (Hep3B) cancers . These compounds can induce cell cycle arrest and apoptosis, making them promising candidates for cancer therapy.
Antioxidant Properties
This compound also exhibits antioxidant properties. Studies have demonstrated that benzodioxole derivatives can scavenge free radicals and reduce oxidative stress . This activity is crucial in preventing cellular damage and has potential applications in treating diseases related to oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Antimicrobial Applications
N-methyl-1,3-benzodioxole-5-carboxamide has been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial and fungal pathogens. This makes it a potential candidate for developing new antimicrobial agents to combat resistant strains of microorganisms .
Neuroprotective Effects
Research has explored the neuroprotective effects of benzodioxole derivatives. These compounds can protect neuronal cells from damage caused by oxidative stress and neurotoxins . This property is particularly valuable in the context of neurodegenerative diseases like Alzheimer’s and Parkinson’s, where oxidative damage plays a significant role.
Anti-inflammatory Activity
The anti-inflammatory potential of N-methyl-1,3-benzodioxole-5-carboxamide has been studied in various models. It can inhibit the production of pro-inflammatory cytokines and reduce inflammation . This makes it a promising candidate for treating inflammatory conditions such as arthritis and inflammatory bowel disease.
Antiviral Research
There is ongoing research into the antiviral properties of benzodioxole derivatives. These compounds have shown activity against certain viruses, potentially by inhibiting viral replication or entry into host cells . This application is particularly relevant in the development of new antiviral therapies.
Enzyme Inhibition
N-methyl-1,3-benzodioxole-5-carboxamide has been studied for its ability to inhibit specific enzymes. For example, it can inhibit cytochrome P450 enzymes, which are involved in drug metabolism . This property can be useful in drug development, particularly in designing drugs with better pharmacokinetic profiles.
Photodynamic Therapy
This compound has potential applications in photodynamic therapy (PDT), a treatment that uses light-activated compounds to kill cancer cells . Benzodioxole derivatives can be used as photosensitizers in PDT, providing a targeted approach to cancer treatment with minimal side effects.
Propiedades
IUPAC Name |
N-methyl-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-10-9(11)6-2-3-7-8(4-6)13-5-12-7/h2-4H,5H2,1H3,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEACMLUCCJQHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363370 | |
| Record name | N-methyl-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-1,3-benzodioxole-5-carboxamide | |
CAS RN |
15777-84-1 | |
| Record name | N-methyl-1,3-benzodioxole-5-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10363370 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![{[1-(3-Fluorophenyl)-1h-pyrazol-4-yl]methyl}amine hydrochloride](/img/structure/B3059889.png)




![4-Fluoro-7-methoxybenzo[D]thiazol-2-amine](/img/structure/B3059897.png)
![tert-Butyl 5'-fluoro-2'-oxo-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B3059900.png)
![tert-Butyl 7'-fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carbox](/img/structure/B3059901.png)



![1-(2-(2-Naphthyl)-2-oxoethyl)-3,5,7-triaza-1-azoniatricyclo(3.3.1.1[3,7])decane bromide](/img/structure/B3059909.png)